![molecular formula C13H12O4S B7843962 3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid](/img/structure/B7843962.png)
3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-methoxybenzyl alcohol with thiophene-2-carboxylic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs a palladium catalyst and boron reagents to couple the 2-methoxyphenyl group with the thiophene-2-carboxylic acid .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions or coupling reactions using automated reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and nitrating agents under conditions such as Friedel-Crafts alkylation or nitration.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes, nitrothiophenes.
科学研究应用
3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiophene ring can contribute to its overall stability and bioavailability.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
2-Methoxyphenylthiophene: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
3-Methoxythiophene-2-carboxylic acid: Similar but with the methoxy group directly attached to the thiophene ring, leading to different electronic properties.
Uniqueness
3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid is unique due to the presence of both the methoxyphenyl and carboxylic acid groups
属性
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-16-10-5-3-2-4-9(10)8-17-11-6-7-18-12(11)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBWAPMJRJAXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
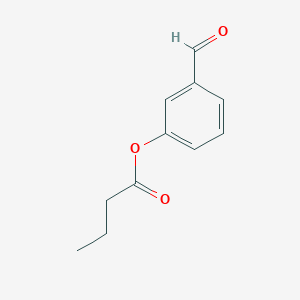
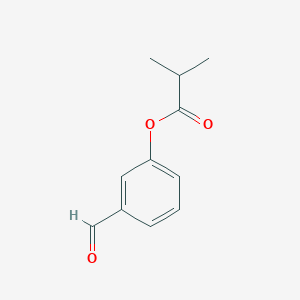
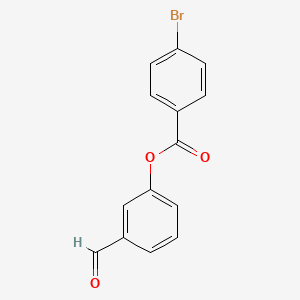
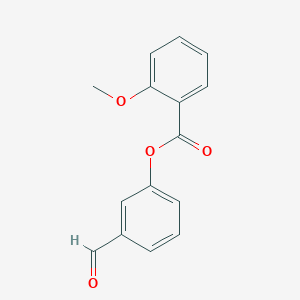

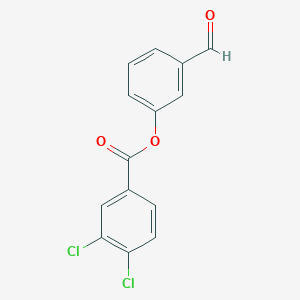
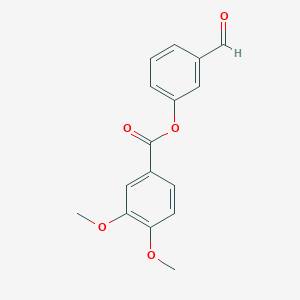
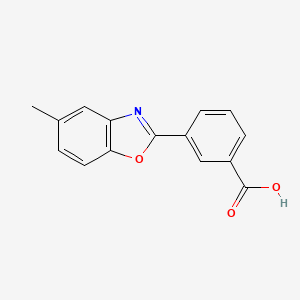
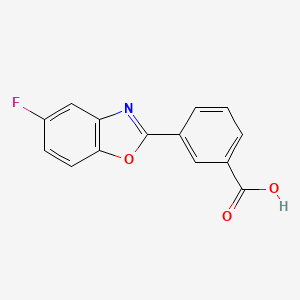
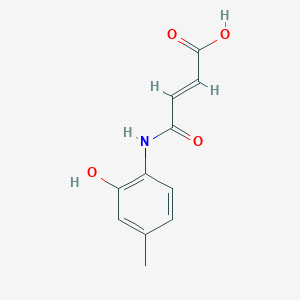
![N-[2-(4-aminophenoxy)ethyl]-N-methylacetamide](/img/structure/B7843953.png)
![1-{4-[2-(4-Phenylpiperazin-1-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B7843957.png)
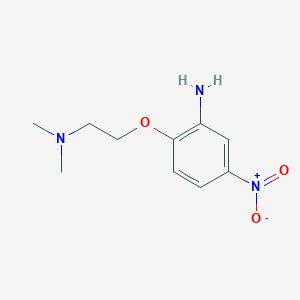
![(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7843972.png)
